[4-(Methylamino)cyclohexyl]methanol
Overview
Description
[4-(Methylamino)cyclohexyl]methanol: is an organic compound with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . It features a cyclohexyl ring substituted with a methylamino group at the para position and a methanol group at the 1 position . This compound is known for its versatility and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methylamino)cyclohexyl]methanol typically involves the reaction of cyclohexanone with methylamine, followed by reduction . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same basic steps but may include additional purification stages to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: [4-(Methylamino)cyclohexyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols .
Scientific Research Applications
Chemistry: In chemistry, [4-(Methylamino)cyclohexyl]methanol is used as a precursor in the synthesis of other compounds . It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of methylamino groups on biological systems . It is also employed in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties . It is used in the synthesis of drugs that target specific molecular pathways .
Industry: Industrially, this compound is used in the production of various chemicals and materials . It is also employed in the development of new industrial processes and technologies .
Mechanism of Action
The mechanism of action of [4-(Methylamino)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways . The methylamino group can interact with enzymes and receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
[4-(Aminomethyl)cyclohexyl]methanol: Similar structure but with an aminomethyl group instead of a methylamino group.
Cyclohexylmethanol: Lacks the methylamino group, making it less versatile in certain applications.
[4-(Hydroxymethyl)cyclohexyl]methanol: Contains a hydroxymethyl group, which alters its reactivity and applications.
Uniqueness: [4-(Methylamino)cyclohexyl]methanol is unique due to the presence of both a methylamino group and a methanol group on the cyclohexyl ring . This combination of functional groups provides it with distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
[4-(methylamino)cyclohexyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-8-4-2-7(6-10)3-5-8/h7-10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQLUMZKNADAFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260831-73-9 | |
Record name | [4-(methylamino)cyclohexyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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